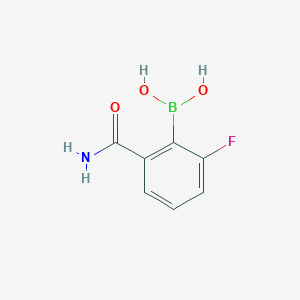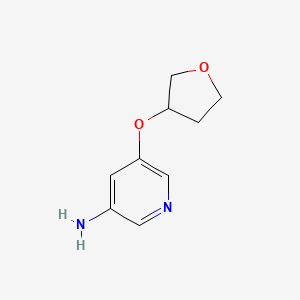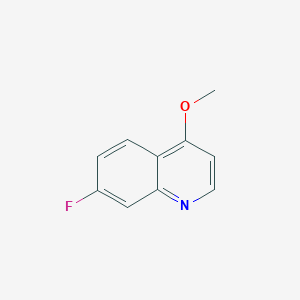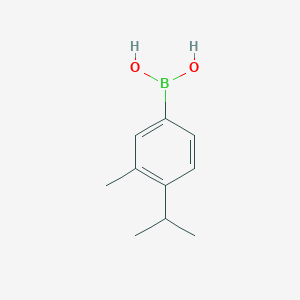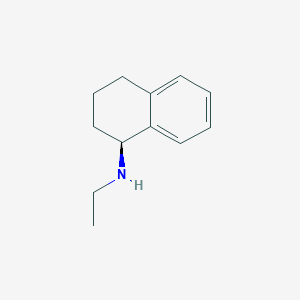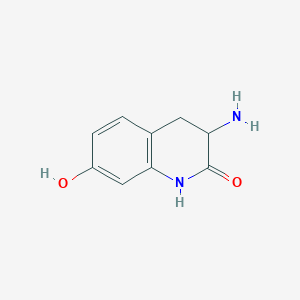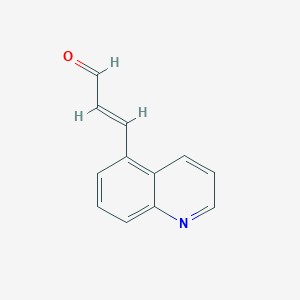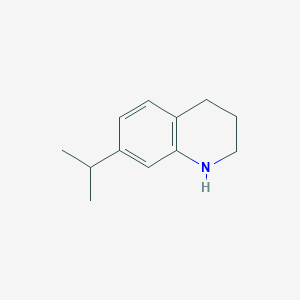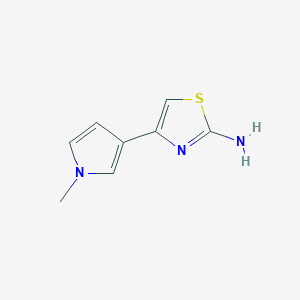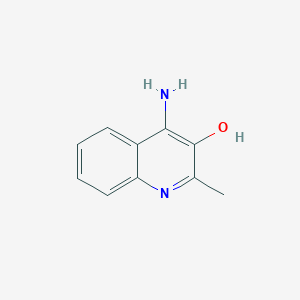
4-Amino-2-methylquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an amino group at the 4-position and a hydroxyl group at the 3-position of the quinoline ring makes this compound a compound of significant interest in scientific research.
Preparation Methods
The synthesis of 4-Amino-2-methylquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ethoxymethylenemalonate, followed by subsequent functional group modifications. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .
Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the synthesis. For example, copper-catalyzed reactions in the presence of ligands such as proline have been employed to synthesize quinoline derivatives, including this compound .
Chemical Reactions Analysis
4-Amino-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-2-methylquinolin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial death . Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
4-Amino-2-methylquinolin-3-ol can be compared with other quinoline derivatives such as:
2-Methylquinolin-3-ol: Lacks the amino group at the 4-position, resulting in different biological activities and chemical reactivity.
4-Aminoquinoline: Lacks the hydroxyl group at the 3-position, which affects its solubility and interaction with biological targets.
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: A derivative with additional substituents that enhance its potency as an enzyme inhibitor.
The unique combination of the amino and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61358-60-9 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-amino-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
VMKZIPCRYZVFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


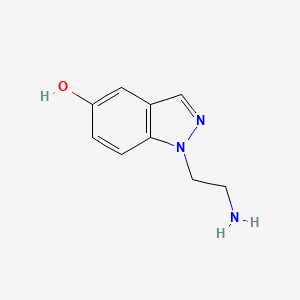
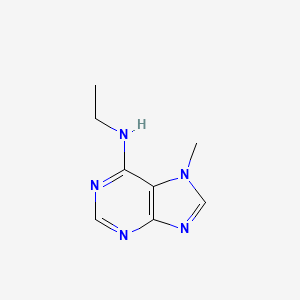
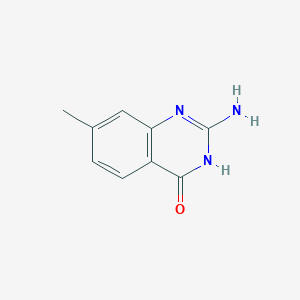
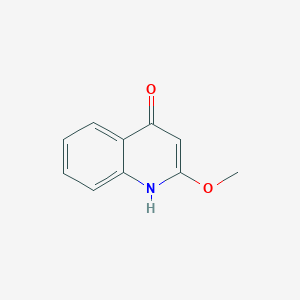
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
